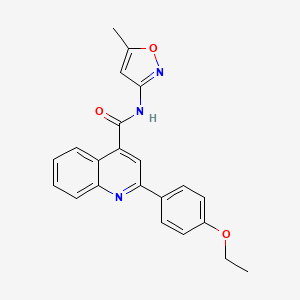

2-(4-ethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)quinoline-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(4-ethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)quinoline-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a quinoline core, an ethoxyphenyl group, and an oxazole moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)quinoline-4-carboxamide typically involves multiple steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction using ethyl bromide and aluminum chloride as a catalyst.

Formation of the Oxazole Moiety: The oxazole ring can be synthesized through the cyclization of an appropriate α-hydroxy ketone with an amide.

Coupling Reactions: The final step involves coupling the quinoline core with the ethoxyphenyl and oxazole moieties using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-(4-Ethoxyphenyl)-N-(5-Methyl-1,2-oxazol-3-yl)chinolin-4-carboxamid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, um Chinolin-N-oxide zu bilden.

Reduktion: Reduktionsreaktionen können mit Wasserstoffgas in Gegenwart eines Palladiumkatalysators durchgeführt werden, um den Chinolinring zu reduzieren.

Substitution: Elektrophile Substitutionsreaktionen können am Chinolinring auftreten, insbesondere an den 2- und 4-Positionen, unter Verwendung von Reagenzien wie Brom oder Chlor.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat unter sauren Bedingungen.

Reduktion: Wasserstoffgas mit Palladium auf Kohlenstoff als Katalysator.

Substitution: Halogene (Brom, Chlor) in Gegenwart eines Lewis-Säurekatalysators.

Hauptprodukte, die gebildet werden

Oxidation: Chinolin-N-oxide.

Reduktion: Reduzierte Chinolinderivate.

Substitution: Halogenierte Chinolinderivate.

Wissenschaftliche Forschungsanwendungen

2-(4-Ethoxyphenyl)-N-(5-Methyl-1,2-oxazol-3-yl)chinolin-4-carboxamid hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Baustein für die Synthese komplexerer organischer Moleküle verwendet.

Biologie: Aufgrund seines Chinolinkerns wird sein Potenzial als Fluoreszenzsonde untersucht.

Medizin: Aufgrund seiner Fähigkeit, mit DNA zu interagieren und Topoisomerase-Enzyme zu hemmen, wird sein Potenzial als Antikrebsmittel untersucht.

Industrie: Wird bei der Entwicklung fortschrittlicher Materialien wie organischer lichtemittierender Dioden (OLEDs) und Photovoltaikzellen eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von 2-(4-Ethoxyphenyl)-N-(5-Methyl-1,2-oxazol-3-yl)chinolin-4-carboxamid beinhaltet seine Interaktion mit molekularen Zielstrukturen wie DNA und Enzymen. Der Chinolinkern kann in DNA interkalieren und so deren Struktur und Funktion stören. Darüber hinaus kann die Verbindung Topoisomerase-Enzyme hemmen, die für die DNA-Replikation und -Transkription unerlässlich sind. Dieser duale Mechanismus kann zur Hemmung der Proliferation von Krebszellen und zur Induktion von Apoptose führen.

Wirkmechanismus

The mechanism of action of 2-(4-ethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)quinoline-4-carboxamide involves its interaction with molecular targets such as DNA and enzymes. The quinoline core can intercalate into DNA, disrupting its structure and function. Additionally, the compound can inhibit topoisomerase enzymes, which are crucial for DNA replication and transcription. This dual mechanism can lead to the inhibition of cancer cell proliferation and induce apoptosis.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 2-(2-Phenylchinolin-4-amido)benzoesäure

- 2-[1-(4-Chlorbenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]essigsäure

- 2-{5,6-Dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}-N'-[1-(3-Fluorphenyl)ethyliden]acetohydrazid

Einzigartigkeit

2-(4-Ethoxyphenyl)-N-(5-Methyl-1,2-oxazol-3-yl)chinolin-4-carboxamid ist durch die Kombination eines Chinolinkerns, einer Ethoxyphenylgruppe und einer Oxazoleinheit einzigartig. Diese einzigartige Struktur verleiht spezifische chemische und biologische Eigenschaften, die bei anderen ähnlichen Verbindungen nicht beobachtet werden. So erhöht beispielsweise das Vorhandensein der Ethoxyphenylgruppe ihre Lipophilie, was möglicherweise ihre zelluläre Aufnahme und Bioverfügbarkeit verbessert.

Eigenschaften

Molekularformel |

C22H19N3O3 |

|---|---|

Molekulargewicht |

373.4 g/mol |

IUPAC-Name |

2-(4-ethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)quinoline-4-carboxamide |

InChI |

InChI=1S/C22H19N3O3/c1-3-27-16-10-8-15(9-11-16)20-13-18(17-6-4-5-7-19(17)23-20)22(26)24-21-12-14(2)28-25-21/h4-13H,3H2,1-2H3,(H,24,25,26) |

InChI-Schlüssel |

JYIAPFGPAUZSIB-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NOC(=C4)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2,6-Dimethylmorpholin-4-yl)[7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone](/img/structure/B10902025.png)

![(2Z)-5-amino-2-(2,4-dichlorobenzylidene)-7-(2,4-dichlorophenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile](/img/structure/B10902046.png)

![ethyl {2-methoxy-4-[(Z)-{2-[3-(trifluoromethyl)phenyl]hydrazinylidene}methyl]phenoxy}acetate](/img/structure/B10902049.png)

![2-{[5-(acetylamino)-4,6-dioxo-1-phenyl-1,4,5,6-tetrahydropyrimidin-2-yl]sulfanyl}-N-(1-phenylethyl)acetamide](/img/structure/B10902057.png)

![N'-(4-hydroxy-3-methoxybenzylidene)-2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B10902058.png)

![5-(difluoromethyl)-4-{[(E)-(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10902060.png)

![(2E,5E)-2,5-bis[4-(benzyloxy)-3-iodo-5-methoxybenzylidene]cyclopentanone](/img/structure/B10902063.png)

![13-(difluoromethyl)-11-methyl-4-pyridin-3-yl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10902065.png)

![3,3-dimethyl-11-[5-(3-nitrophenyl)furan-2-yl]-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10902069.png)

![[3-(3-Bromo-1H-1,2,4-triazol-1-YL)-1-adamantyl][6-methyl-3,4-dihydro-1(2H)-quinolinyl]methanone](/img/structure/B10902070.png)

![N'-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-2-(quinolin-8-yloxy)propanehydrazide](/img/structure/B10902088.png)